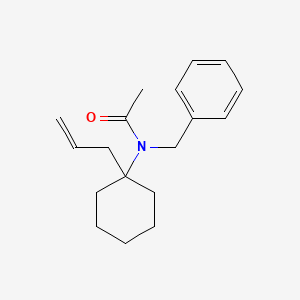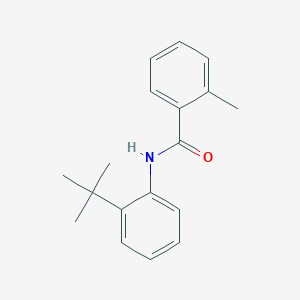![molecular formula C13H14N2O2S B5758770 5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been the subject of various scientific studies due to its potential therapeutic applications. The compound is commonly referred to as EMFC and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mecanismo De Acción
The exact mechanism of action of EMFC is not fully understood. However, it is believed that EMFC exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
EMFC has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, EMFC has been shown to inhibit the activity of certain signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that are involved in inflammation and tumor growth. Furthermore, EMFC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMFC possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and stability. Additionally, EMFC exhibits low toxicity and can be used at relatively high concentrations without causing adverse effects. However, EMFC also possesses certain limitations for lab experiments. It exhibits low solubility in water, which can limit its bioavailability and efficacy. Furthermore, EMFC exhibits poor membrane permeability, which can limit its ability to penetrate cells and tissues.
Direcciones Futuras
There are several future directions for the study of EMFC. One potential direction is to explore the use of EMFC in combination with other anti-inflammatory, anti-tumor, and anti-diabetic agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of EMFC in animal models of inflammatory diseases, cancer, and diabetes to further elucidate its mechanism of action and therapeutic potential. Additionally, future studies can focus on improving the bioavailability and membrane permeability of EMFC through the development of novel drug delivery systems.
Métodos De Síntesis
EMFC can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and thiosemicarbazide in the presence of ethyl acetoacetate. The reaction occurs under mild conditions and yields a high purity product. The synthesized EMFC can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
EMFC has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, EMFC has been shown to possess anti-tumor properties that can be useful in the treatment of various types of cancer. Furthermore, EMFC has been shown to possess anti-diabetic properties that can be useful in the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
5-ethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-12-6-10(8-18-12)13(16)15-14-7-11-5-4-9(2)17-11/h4-8H,3H2,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPXXKSOXERAJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)

![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)


![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)
